Octafluoro-4,4'-biphenyldithiol
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Overview
Description
Octafluoro-4,4’-biphenyldithiol: is a chemical compound with the molecular formula C12H2F8S2 and a molecular weight of 362.262 g/mol This compound is characterized by the presence of eight fluorine atoms and two thiol groups attached to a biphenyl structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Octafluoro-4,4’-biphenyldithiol typically involves the introduction of thiol groups into a fluorinated biphenyl precursor. One common method involves the reaction of octafluoro-4,4’-biphenyl with thiolating agents under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation of the thiol groups .
Industrial Production Methods: Industrial production of Octafluoro-4,4’-biphenyldithiol follows similar synthetic routes but on a larger scale. The process involves the use of high-purity starting materials and advanced purification techniques to ensure the final product meets the required specifications. The reaction conditions are optimized to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions: Octafluoro-4,4’-biphenyldithiol undergoes various chemical reactions, including:
Oxidation: The thiol groups can be oxidized to form disulfides.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Reduction: The compound can be reduced to form biphenyl derivatives with fewer fluorine atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Substitution: Reagents such as organolithium compounds or Grignard reagents are used for substitution reactions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed:
Disulfides: Formed from the oxidation of thiol groups.
Substituted Biphenyls: Resulting from substitution reactions.
Reduced Biphenyls: Produced through reduction processes.
Scientific Research Applications
Chemistry: Octafluoro-4,4’-biphenyldithiol is used in the synthesis of advanced materials, including self-assembled monolayers and molecular junctions. Its unique electronic properties make it a valuable component in the development of molecular electronics .
Biology and Medicine: While its primary applications are in materials science, research is ongoing to explore its potential use in biological systems, particularly in the development of biosensors and diagnostic tools .
Industry: In the industrial sector, Octafluoro-4,4’-biphenyldithiol is used in the production of specialized coatings and surface treatments. Its ability to form stable monolayers makes it ideal for applications requiring precise surface modifications .
Mechanism of Action
The mechanism by which Octafluoro-4,4’-biphenyldithiol exerts its effects is primarily related to its ability to form strong bonds with metal surfaces through its thiol groups. This property is exploited in the formation of self-assembled monolayers, which are used to modify surface properties and enhance the performance of electronic devices. The molecular targets include metal surfaces, and the pathways involved are related to surface chemistry and molecular interactions .
Comparison with Similar Compounds
Biphenyl-4,4’-dithiol: Similar structure but lacks fluorine atoms.
Octafluoro-4,4’-biphenol: Similar fluorinated biphenyl structure but with hydroxyl groups instead of thiol groups.
Uniqueness: Octafluoro-4,4’-biphenyldithiol is unique due to the presence of both fluorine atoms and thiol groups, which impart distinct electronic and chemical properties. This combination makes it particularly suitable for applications in molecular electronics and surface science .
Properties
CAS No. |
21386-21-0 |
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Molecular Formula |
C12H2F8S2 |
Molecular Weight |
362.3 g/mol |
IUPAC Name |
2,3,5,6-tetrafluoro-4-(2,3,5,6-tetrafluoro-4-sulfanylphenyl)benzenethiol |
InChI |
InChI=1S/C12H2F8S2/c13-3-1(4(14)8(18)11(21)7(3)17)2-5(15)9(19)12(22)10(20)6(2)16/h21-22H |
InChI Key |
BMXRSRJBJWJONO-UHFFFAOYSA-N |
Canonical SMILES |
C1(=C(C(=C(C(=C1F)F)S)F)F)C2=C(C(=C(C(=C2F)F)S)F)F |
Origin of Product |
United States |
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